Binding Affinity to Bromodomain-Containing Protein 2 (BRD2 BD2): Kd = 1.20 nM
In a BROMOscan assay using human partial-length BRD2 BD2 isoform 1 (E348–D455 residues) expressed in a bacterial system, this compound exhibits a dissociation constant (Kd) of 1.20 nM, placing it in the low nanomolar affinity range for this BET family bromodomain [1]. This target engagement represents a quantifiable differentiation point; however, it is important to note that the SMILES identifier associated with this BindingDB entry (BDBM50515771 / CHEMBL4528047) does not match the canonical SMILES of the target compound, and thus this affinity data is categorized as class-level inference evidence only.
| Evidence Dimension | Binding affinity to BRD2 BD2 domain (Kd) |
|---|---|
| Target Compound Data | Kd = 1.20 nM (BRD2 BD2, BROMOscan) |
| Comparator Or Baseline | Representative BET inhibitor JQ1: BRD2 BD2 Kd ≈ 20–100 nM (range from published TR-FRET and AlphaScreen assays) |
| Quantified Difference | ~17- to 83-fold lower Kd (higher nominal affinity) relative to JQ1 range; cross-study comparison |
| Conditions | BROMOscan assay; human partial-length BRD2 BD2 expressed in bacterial system |
Why This Matters
Low-nanomolar BRD2 engagement, if confirmed with the correct compound identity, would position this compound favorably against the widely used BET probe JQ1 in biochemical assays; however, this finding must be verified with a positive compound identification to support any scientific selection or procurement decision.
- [1] BindingDB. BDBM50515771 CHEMBL4528047: Kd = 1.20 nM for human BRD2 BD2 (E348–D455) by BROMOscan. Accessed 2026-04-29. View Source
